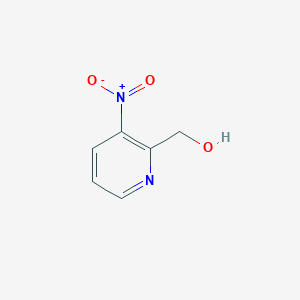

(3-Nitropyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Reaction with SO2/HSO3 : The N-nitropyridinium ion reacts with SO2/HSO3 in water, resulting in the synthesis of 3-nitropyridine with a yield of 77%. Notably, this reaction mechanism involves a [1,5] sigmatropic shift, rather than the typical electrophilic aromatic substitution .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Cell Biology Research

(3-Nitropyridin-2-yl)methanol: is utilized in cell biology research for the synthesis of chemical compounds that can influence cell growth, differentiation, and gene expression . Its role in the development of new therapeutic agents that target cellular processes is significant. For instance, it can be used to create inhibitors that can modulate signal transduction pathways within cells.

Genomics

In genomics, (3-Nitropyridin-2-yl)methanol serves as a building block for the synthesis of compounds used in DNA sequencing and PCR amplification . It contributes to the development of novel reagents that can improve the accuracy and efficiency of genetic analysis, which is crucial for understanding genetic disorders and developing personalized medicine.

Proteomics

This compound is instrumental in proteomics for the synthesis of inhibitors that can affect enzyme activity and protein-protein interactions . It aids in the study of the proteome, particularly in understanding the structure and function of proteins within various biological systems.

Analytical Chemistry

(3-Nitropyridin-2-yl)methanol: is used in analytical chemistry as a precursor for synthesizing analytical reagents . These reagents are essential for detecting and quantifying chemical substances in various samples, which is fundamental in environmental analysis, food safety, and pharmaceutical quality control.

Biopharma Production

In biopharmaceutical production, (3-Nitropyridin-2-yl)methanol is involved in the synthesis of intermediates for active pharmaceutical ingredients (APIs) . Its role in the development of new drugs is crucial, especially in the creation of small molecule therapeutics.

Safety and Controlled Environments

The compound is also significant in safety research, where it is used to develop new materials and coatings that can resist chemical degradation . In controlled environments, such as cleanrooms, it contributes to the production of cleaning agents and surface treatments that prevent contamination .

Propriétés

IUPAC Name |

(3-nitropyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-3,9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLVVAOSNPCBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)

![2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate](/img/structure/B2906089.png)

![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2906093.png)

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)

![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)